6-Hydroxyimidazo[1,2-a]pyridine-3-carboxylic acid
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Overview
Description
6-Hydroxyimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound that features an imidazo[1,2-a]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxyimidazo[1,2-a]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with bromopyruvic acid in the presence of a catalyst such as p-toluenesulfonic acid (p-TSA) in dimethylformamide (DMF) at elevated temperatures (around 120°C) .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxyimidazo[1,2-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazo[1,2-a]pyridine core.
Substitution: Substitution reactions, particularly at the hydroxyl group, can lead to a variety of functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Substitution reactions often use reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution can produce various alkyl or acyl derivatives .
Scientific Research Applications
6-Hydroxyimidazo[1,2-a]pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored in drug discovery for its potential to act as a pharmacophore in the development of new therapeutic agents.
Industry: The compound’s derivatives are used in the development of materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Hydroxyimidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and derivative of the compound .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: A closely related compound with similar structural features but different functional groups.
Imidazo[1,2-b]pyridazine: Another heterocyclic compound with a similar core structure but differing in the position of nitrogen atoms.
Uniqueness: 6-Hydroxyimidazo[1,2-a]pyridine-3-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl and carboxylic acid groups allow for diverse chemical modifications and interactions with biological targets .
Properties
IUPAC Name |
6-hydroxyimidazo[1,2-a]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c11-5-1-2-7-9-3-6(8(12)13)10(7)4-5/h1-4,11H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUUIUOFBHXBSML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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